molecular formula C11H15NO3 B13152855 5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde

5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde

Cat. No.: B13152855
M. Wt: 209.24 g/mol
InChI Key: RNOVITJNGRBLPW-UHFFFAOYSA-N
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Description

5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde is a chemical compound that features a furan ring substituted with a pyrrolidine ring. The presence of hydroxy and aldehyde functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde typically involves the reaction of 5-formylfuran-2-ylboronic acid with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by palladium acetate and uses a mixture of dimethyl sulfoxide (DMSO) and water as solvents . The reaction mixture is heated to around 80°C, and the product is isolated through filtration and purification steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature and solvent ratios, are optimized to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: 5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carboxylic acid.

    Reduction: 5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activities

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-(4-hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c1-11(2)7-12(5-9(11)14)10-4-3-8(6-13)15-10/h3-4,6,9,14H,5,7H2,1-2H3

InChI Key

RNOVITJNGRBLPW-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1O)C2=CC=C(O2)C=O)C

Origin of Product

United States

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